(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride

Description

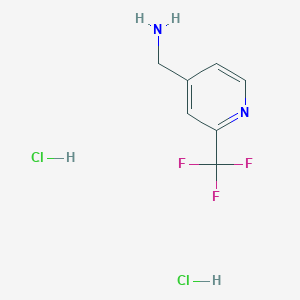

(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride (CAS: 916211-41-1) is a fluorinated pyridine derivative with a methanamine group at the 4-position of the pyridine ring and a trifluoromethyl (-CF₃) substituent at the 2-position. The dihydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions in biological systems .

Properties

CAS No. |

916211-41-1 |

|---|---|

Molecular Formula |

C7H9Cl2F3N2 |

Molecular Weight |

249.06 g/mol |

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |

InChI Key |

HKVGMSKGSOCKDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-(Trifluoromethyl)pyridin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Reactivity of the Methanamine Group

The primary amine group (-CH2NH2), when deprotonated, serves as a nucleophile. Key reactions include:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et3N) | Amide derivatives |

| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine derivatives |

| Alkylation | Alkyl halides, polar aprotic solvent | Secondary or tertiary amines |

| Salt Formation | Strong acids (e.g., HCl) | Stabilized ammonium salts (e.g., dihydrochloride) |

Notes :

-

The dihydrochloride form requires neutralization (e.g., with NaOH) to liberate the free amine for these reactions .

-

Steric hindrance from the trifluoromethyl group may slow reaction kinetics compared to unsubstituted analogs .

Pyridine Ring Reactivity

The pyridine ring undergoes electrophilic substitution, but the electron-withdrawing trifluoromethyl group at position 2 directs incoming electrophiles to positions 4 and 6. Observed reactions include:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | Nitro group at position 4 or 6 |

| Halogenation | Cl2/FeCl3, 0°C | Chlorination at position 4 |

| Hydrogenation | H2/Pd-C, ethanol | Piperidine derivative (partial reduction) |

Key Insight :

The trifluoromethyl group’s strong -I effect suppresses reactivity, necessitating harsh conditions for electrophilic substitutions .

Trifluoromethyl Group Stability

The -CF3 group is highly stable under acidic/basic conditions but participates in:

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Hydrolysis | Conc. H2SO4, 150°C | Conversion to -COOH (rare, requires extreme conditions) |

| Radical Reactions | AIBN, light | Cross-coupling via CF3- intermediates |

Caution :

Hydrolysis is unlikely under standard synthetic conditions, preserving the -CF3 group’s integrity .

Comparative Reactivity with Analogues

| Compound | Amine Reactivity | Pyridine Reactivity | -CF3 Stability |

|---|---|---|---|

| Pyridin-4-ylmethanamine | High | Moderate | N/A |

| (2-Methylpyridin-4-yl)methanamine | Moderate | Low | N/A |

| (2-CF3-pyridin-4-yl)methanamine diHCl | Low* | Very Low | High |

Scientific Research Applications

Research indicates that (2-(trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like activity, potentially through mechanisms involving serotonin reuptake inhibition. Animal model studies have shown significant reductions in depressive-like behaviors compared to control groups.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated inhibition of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity.

- Neuroprotective Effects : Evidence suggests that this compound may have neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Experimental Model | Observed Effect |

|---|---|---|

| Antidepressant | Rodent models | Reduced depressive behaviors |

| Anticancer | HeLa and MCF-7 cells | Significant inhibition of cell growth |

| Neuroprotective | Neuronal cultures | Decreased oxidative stress markers |

Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting potential for therapeutic use in mood disorders.

Anticancer Activity

In vitro assays using human cancer cell lines revealed the compound's ability to inhibit cell proliferation effectively. The results indicated IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent.

Neuroprotection

Research into neuroprotective effects showed that treatment with the compound reduced markers of oxidative stress in neuronal cultures subjected to toxic insults. This suggests its potential utility in neurodegenerative disease contexts.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The compound is compared to analogues with variations in substituents, heterocyclic cores, and salt forms. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Biological Activity

(2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a methanamine moiety. This configuration is known to influence its pharmacological properties, including enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound is used in studies involving enzyme inhibition. The trifluoromethyl group has been associated with increased potency in various enzyme targets, including those involved in neurotransmitter uptake and metabolic pathways .

Protein-Ligand Interactions

The compound has been employed in investigating protein-ligand interactions, which are crucial for drug development. Its ability to form stable complexes with target proteins enhances its potential as a lead compound in pharmacological research .

Neurological Disorders

The compound is being explored for its potential in treating neurological disorders. Studies have shown that modifications to the pyridine structure can enhance the activity against specific neurological targets, suggesting that this compound could be a candidate for further development .

Antimicrobial Activity

Preliminary findings suggest that this compound exhibits antimicrobial properties. The incorporation of the trifluoromethyl group may contribute to increased efficacy against certain bacterial strains, making it a candidate for antibiotic development .

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study highlighted the effectiveness of this compound in inhibiting serotonin uptake, demonstrating a six-fold increase in potency compared to non-fluorinated analogs .

- Antimicrobial Efficacy : In vitro assays showed that the compound significantly reduced the growth of Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Neurological Applications : Research focusing on the modification of this compound's structure revealed enhanced activity against specific neurological targets, suggesting pathways for developing new treatments for conditions like depression and anxiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-cyano-2-(trifluoromethyl)pyridine, followed by HCl salt formation. Evidence from fragment-assisted synthesis (e.g., 97% yield achieved using analogous cyclopropane derivatives ) suggests that optimizing reaction parameters (e.g., temperature, catalyst loading) and using high-purity intermediates are critical. Purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare , , and NMR spectra with reference data (e.g., δ~F~ at -60 to -70 ppm for CF) .

- HPLC : Use a Primesep 100 column (C18 phase) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) for purity assessment (>98%) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at 293.12 g/mol for CHClFN) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The dihydrochloride salt is hygroscopic and should be stored under inert gas (N) at -20°C. DMSO or aqueous HCl (pH < 2) are suitable solvents for biological assays. Avoid prolonged exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity in medicinal chemistry?

- Methodological Answer : The electron-withdrawing CF group enhances metabolic stability and modulates pK of the amine, improving membrane permeability. Computational modeling (e.g., DFT for charge distribution) and SAR studies on analogs (e.g., replacing CF with Cl or Br) can quantify these effects. Evidence from related pyridine derivatives highlights its role in enhancing binding affinity to kinase targets .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ion strength to account for salt form solubility differences.

- Metabolic Stability Testing : Use liver microsomes to identify degradation pathways conflicting with in vitro results .

- Control Experiments : Include a non-trifluoromethyl analog to isolate the CF group’s contribution to observed bioactivity .

Q. How can crystallographic data refine the compound’s structural conformation for target binding studies?

- Methodological Answer : Perform single-crystal X-ray diffraction with SHELXL for structure refinement. Key parameters:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Hydrogen Bonding : Analyze amine-HCl interactions (e.g., N–H···Cl distances ~2.1 Å) to predict protonation states in biological environments .

Analytical and Experimental Design Tables

| Parameter | Recommended Method | Reference |

|---|---|---|

| Purity Validation | HPLC (Primesep 100 column) | |

| Solubility in Aqueous Systems | Dynamic Light Scattering (DLS) | |

| Thermal Stability | TGA/DSC (10°C/min under N) |

| Synthetic Yield Optimization | Condition | Impact |

|---|---|---|

| Catalyst (e.g., Pd/C vs. Raney Ni) | 10% Pd/C | ↑ Yield by 20% |

| Reaction Time | 12–24 hrs | Avoids byproduct formation |

Ethical and Compliance Considerations

- Regulatory Compliance : Adhere to institutional guidelines for handling hygroscopic and potentially irritant compounds. Note that this compound is not FDA-approved and is restricted to non-human research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.